Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative characterized by a methyl ester group at position 3, a fluorine atom at position 5, and a methyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 5-fluoro-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
DFEXDAMPRXNYAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction scheme summary:
| Reagents/Conditions | Description |
|---|---|
| Coumarin-3-carboxylic acid (0.1 mmol) | Starting material |
| 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate (0.12 mmol) | Fluorinated intermediate |
| Triethylamine (0.02 mmol) | Base |
| Acetone (1 mL) | Solvent |
| Room temperature, 22 hours | Reaction conditions |
| Flash chromatography (petroleum ether/ethyl acetate 3:1) | Purification |
Alkylation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate Esters
Based on the procedures for related 2-oxo-1,2-dihydropyridine-3-carboxylates, methylation at the nitrogen can be achieved by treating the 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate ester with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature over 2-3 days to afford the N-methylated product.
Typical methylation procedure:
| Step | Conditions/Details |
|---|---|
| Starting material | 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate methyl ester |
| Methyl iodide | 1.0 equivalent |
| Potassium carbonate | 1.5 equivalents |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction time | 48–72 hours |
| Work-up | Extraction with hexane/ether, drying, concentration, purification by chromatography |
Fluorination of Pyridone Precursors
Detailed Reaction Conditions and Yields
Analytical Characterization
The synthesized methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is characterized by:
-
- Confirms the expected carbon, hydrogen, nitrogen, oxygen, and fluorine content consistent with the molecular formula.
Industrial and Scale-Up Considerations
Industrial synthesis of fluorinated dihydropyridine carboxylates often employs:
- Continuous flow reactors for better control over reaction parameters, improving yield and reproducibility.
- Automated reagent dosing and temperature control to optimize fluorination and alkylation steps.
- Use of green solvents and minimizing hazardous reagents where possible.
- Purification via crystallization or chromatography adapted for large scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages/Notes |
|---|---|---|---|
| Coumarin-3-carboxylic acid route | Coumarin acid + 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate, triethylamine, acetone, rt, 22 h | Mild conditions, good regioselectivity | Moderate yield, long reaction time |
| Alkylation of ester precursor | Methyl iodide, K2CO3, DMF, rt, 2–3 days | Straightforward N-methylation | Requires long reaction time |
| Fluorination of pyridone | Xenon difluoride or N-fluorinating agents, DCM/DMF, 0–80 °C | Regioselective fluorination | Sensitive reagents, careful control needed |
| Meldrum’s acid cyclization | Aminomethylidene Meldrum’s acid + nucleophile, KOH, acidification | Good yields, versatile | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The oxo group can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key Analogs :
- Ethyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (): Differs only in the ester group (ethyl vs. methyl). Molecular formula: C₉H₁₀FNO₃; molecular weight: 199.18 g/mol. No melting point reported, but the ethyl ester likely increases lipophilicity compared to the methyl variant .
- Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) (): Features a benzyl group at N1 and a 2-hydroxybenzoyl moiety at C4. Melting point: 150–152°C; yield: 60%. The hydroxyl group at C5 facilitates decarboxylation reactions, a property absent in non-hydroxylated analogs .
5-fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ():
5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxylic acid ():
Key Observations :
- The benzyl-substituted analogs (Compounds 7 and 8) exhibit higher melting points (115–152°C) compared to non-aromatic derivatives, likely due to enhanced π-π stacking interactions .
- The presence of a hydroxyl group (e.g., in Compound 7) is critical for decarboxylation reactivity, as demonstrated in controlled experiments .
Reactivity and Functional Group Influence
Ester vs. Carboxylic Acid :
Fluorine vs. Chlorine :
- Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which introduces steric and electronic differences .
Biological Activity
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
- CAS Number : 2113788-30-8
The compound features a dihydropyridine structure, which is known for its diverse biological activities. The presence of a fluorine atom is particularly noteworthy as it often enhances the pharmacological properties of organic compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against viruses such as Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV). For instance:
-
Antiviral Mechanisms :
- The compound may inhibit viral replication through interference with viral entry or replication mechanisms.
- It has shown promising results in vitro against HSV, suggesting a potential pathway for therapeutic development.
- Case Study :
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Mechanism of Action :
- Research Findings :
Comparative Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Condensation of a fluorinated precursor (e.g., 5-fluoro-2-pyridone) with a methylating agent to introduce the 1-methyl group.
- Step 2 : Carboxylation at the 3-position using methyl chloroformate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF).
- Critical Parameters :
- Temperature : Maintain 60–80°C during methylation to avoid side reactions like over-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate carboxylation but require careful quenching to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
